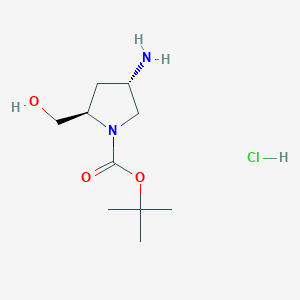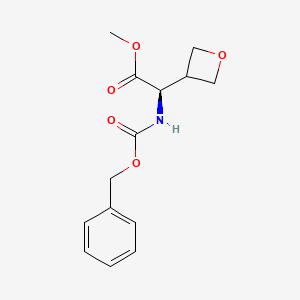
Ethyl 2,3-difluorocinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-difluorocinnamate is a synthetic organic compound with the chemical formula C11H10F2O2. It is a derivative of cinnamic acid, where the hydrogen atoms at the 2 and 3 positions of the phenyl ring are replaced by fluorine atoms.
Mechanism of Action
C11H10F2O2C_{11}H_{10}F_{2}O_{2}C11H10F2O2
. This article will delve into the mechanism of action of EDC, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
The primary targets of EDC are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been suggested that certain cinnamides and cinnamates, which include edc, may interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
As a member of the cinnamides and cinnamates family, it is plausible that EDC may influence pathways related to fungal cell wall synthesis and integrity .
Result of Action
It has been suggested that certain cinnamides and cinnamates, including edc, may exhibit fungicidal properties .
Action Environment
It is known that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-difluorocinnamate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-difluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2,3-difluorocinnamic acid.
Reduction: Ethyl 2,3-difluorocinnamyl alcohol.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-difluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorinated analogs of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl cinnamate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Methyl 2,3-difluorocinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,3-difluorocinnamic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWUNNWOYAHHU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate](/img/structure/B6343442.png)








